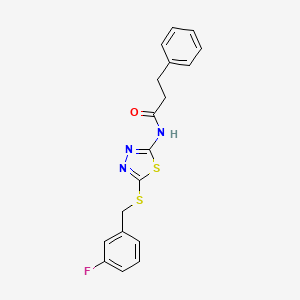

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core substituted with a 3-fluorobenzylthio group at position 5 and a 3-phenylpropanamide moiety at position 2.

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS2/c19-15-8-4-7-14(11-15)12-24-18-22-21-17(25-18)20-16(23)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYPVKIPYVWLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and thiadiazole intermediates.

Formation of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be synthesized by coupling the thiadiazole intermediate with 3-phenylpropanoic acid or its derivatives using coupling reagents such as EDCI or DCC.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

Biology: It has been studied for its effects on cellular processes and its potential as a tool for studying biological pathways and mechanisms.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Industry: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Membranes: Affecting the integrity and function of cellular membranes, leading to cell death or altered cellular functions.

The specific molecular targets and pathways involved may vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The 3-fluorobenzylthio group distinguishes the target compound from analogs with variations in the thioether substituent. Key comparisons include:

Critical Analysis of Contradictions and Limitations

- Data Gaps : Direct biological and physicochemical data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

- acetamide side chains (e.g., 5m has a 2-methoxyphenoxyacetamide group), which may alter solubility and activity .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and a 3-fluorobenzyl thio moiety, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical formula for this compound is . The presence of fluorine and sulfur atoms is significant for its biological activity. The compound's structure allows it to engage in various chemical interactions that are pivotal in medicinal chemistry.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, this compound demonstrated notable activity against several bacterial strains.

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis.

- Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for cell survival.

- Receptor Interaction : It may interact with cellular receptors involved in signal transduction pathways, altering cellular responses.

- Membrane Disruption : The compound can affect the integrity of cellular membranes, leading to cell death or altered functions.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy :

-

Cytotoxicity Analysis :

- In vitro cytotoxicity tests revealed that the compound has an IC50 value of approximately 20 µM against human cancer cell lines, indicating promising anticancer potential.

- Anti-inflammatory Activity :

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.